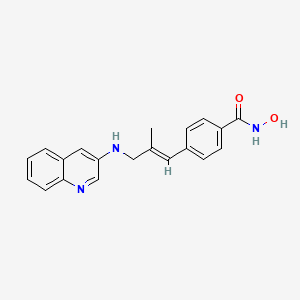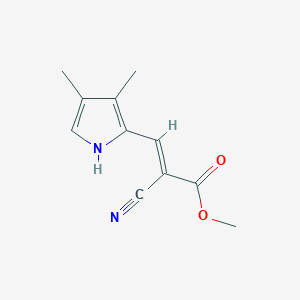
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with cyano and ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate typically involves the reaction of 3,4-dimethylpyrrole with cyanoacetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty adhesives and coatings due to its rapid polymerization properties.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property is primarily due to the electron-withdrawing effects of the cyano and ester groups, which activate the double bond towards nucleophilic attack. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyanoacrylate: A simpler cyanoacrylate used widely as a fast-acting adhesive.
Ethyl cyanoacrylate: Another common adhesive with similar properties but different alkyl group.
Butyl cyanoacrylate: Used in medical applications due to its flexibility and lower toxicity.
Uniqueness
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is unique due to the presence of the pyrrole ring, which imparts additional chemical reactivity and potential biological activity compared to simpler cyanoacrylates. The dimethyl substitution on the pyrrole ring further enhances its chemical properties, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
59434-99-0 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl (E)-2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-13-10(8(7)2)4-9(5-12)11(14)15-3/h4,6,13H,1-3H3/b9-4+ |
Clé InChI |
LQJYZFQAQTXZEZ-RUDMXATFSA-N |
SMILES isomérique |
CC1=CNC(=C1C)/C=C(\C#N)/C(=O)OC |
SMILES canonique |
CC1=CNC(=C1C)C=C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


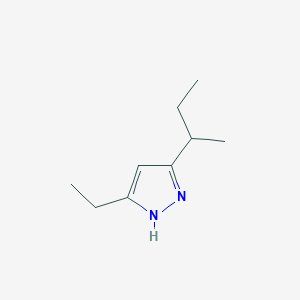
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
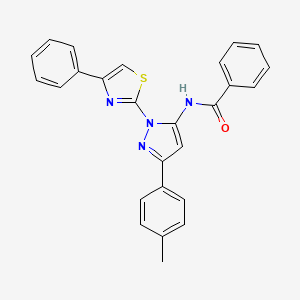
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
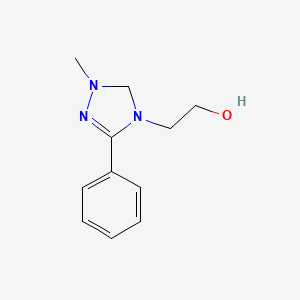
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)


